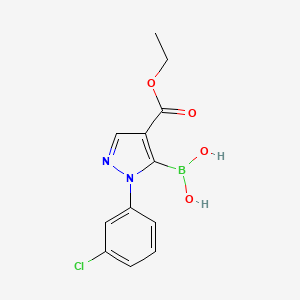
1-(3-chlorophenyl)-4-(ethoxycarbonyl)-1H-pyrazol-5-ylboronicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-chlorophenyl)-4-(ethoxycarbonyl)-1H-pyrazol-5-ylboronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structure and reactivity. Boronic acids and their derivatives are highly valued for their role in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .
Vorbereitungsmethoden
The synthesis of 1-(3-chlorophenyl)-4-(ethoxycarbonyl)-1H-pyrazol-5-ylboronic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-keto ester, followed by cyclization.
Introduction of the boronic acid group: This is usually done via a borylation reaction, where a suitable boron reagent is introduced to the pyrazole ring.
Industrial production methods often involve optimizing these reactions to increase yield and purity while minimizing costs and environmental impact. This can include the use of catalysts, solvents, and specific reaction conditions to enhance efficiency .
Analyse Chemischer Reaktionen
1-(3-chlorophenyl)-4-(ethoxycarbonyl)-1H-pyrazol-5-ylboronic acid undergoes several types of chemical reactions:
Suzuki-Miyaura cross-coupling: This reaction forms carbon-carbon bonds and is catalyzed by palladium complexes.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura cross-coupling, the major product is typically a biaryl compound .
Wissenschaftliche Forschungsanwendungen
1-(3-chlorophenyl)-4-(ethoxycarbonyl)-1H-pyrazol-5-ylboronic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Boronic acids are explored for their potential as enzyme inhibitors, particularly for proteases and kinases.
Industry: They are used in the development of new materials, such as polymers and sensors.
Wirkmechanismus
The mechanism by which 1-(3-chlorophenyl)-4-(ethoxycarbonyl)-1H-pyrazol-5-ylboronic acid exerts its effects depends on the specific application. In Suzuki-Miyaura cross-coupling, the boronic acid group forms a complex with a palladium catalyst, facilitating the formation of a carbon-carbon bond. In biological systems, boronic acids can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity .
Vergleich Mit ähnlichen Verbindungen
1-(3-chlorophenyl)-4-(ethoxycarbonyl)-1H-pyrazol-5-ylboronic acid can be compared with other boronic acid derivatives, such as phenylboronic acid and pinacol boronic esters. While all these compounds share the boronic acid functional group, their reactivity and applications can vary significantly:
Phenylboronic acid: Commonly used in Suzuki-Miyaura cross-coupling reactions but lacks the additional functional groups present in 1-(3-chlorophenyl)-4-(ethoxycarbonyl)-1H-pyrazol-5-ylboronic acid.
Pinacol boronic esters: More stable than boronic acids and often used as protecting groups or intermediates in organic synthesis.
The unique structure of 1-(3-chlorophenyl)-4-(ethoxycarbonyl)-1H-pyrazol-5-ylboronic acid, with its combination of a pyrazole ring and boronic acid group, makes it particularly valuable for specific synthetic applications and research studies .
Eigenschaften
Molekularformel |
C12H12BClN2O4 |
|---|---|
Molekulargewicht |
294.50 g/mol |
IUPAC-Name |
[2-(3-chlorophenyl)-4-ethoxycarbonylpyrazol-3-yl]boronic acid |
InChI |
InChI=1S/C12H12BClN2O4/c1-2-20-12(17)10-7-15-16(11(10)13(18)19)9-5-3-4-8(14)6-9/h3-7,18-19H,2H2,1H3 |
InChI-Schlüssel |
MEMTVHSLFQTBFX-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C=NN1C2=CC(=CC=C2)Cl)C(=O)OCC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



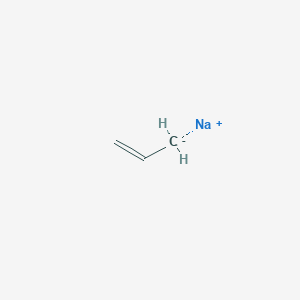

![Bicyclo[2.2.1]heptane-1-carbonyl chloride](/img/structure/B14748696.png)
![N-(4-hydroxyphenyl)-3-[6-[3-(morpholin-4-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carbonyl]-1,3-benzodioxol-5-yl]-N-phenyl-5,6,7,8-tetrahydroindolizine-1-carboxamide](/img/structure/B14748703.png)
![[(2S)-4-[(1S,2S)-2-[3-(furan-3-yl)propanoyl]-2,6,6-trimethylcyclohexyl]-3-oxobutan-2-yl] acetate](/img/structure/B14748714.png)

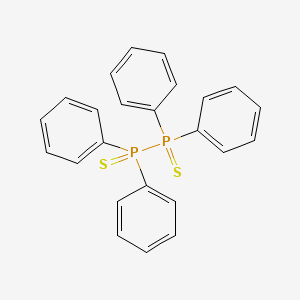
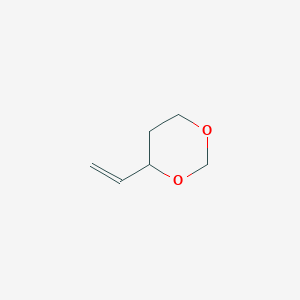
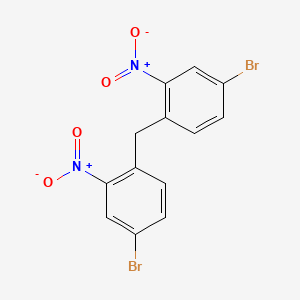

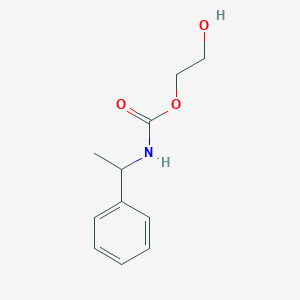
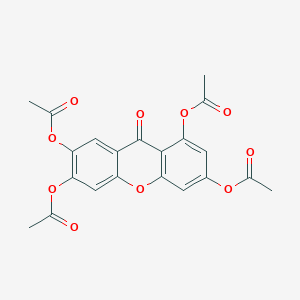
![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-5-carbamimidamidopentanoic acid](/img/structure/B14748755.png)
